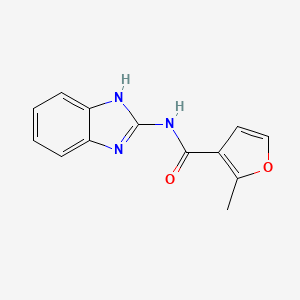![molecular formula C19H14N2O2 B5775386 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant interest in scientific research over the years. This compound has a unique chemical structure that makes it a potential candidate for various applications, including drug discovery and development. In
Mécanisme D'action
The mechanism of action of 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and bacterial growth. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
Studies have shown that 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has also been shown to inhibit the growth of various cancer cell lines and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its high yield during synthesis. Additionally, this compound has shown excellent stability and solubility in various solvents, making it easy to work with. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is essential to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole. One of the most significant areas of research is in drug discovery and development. This compound has shown potential in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully. Furthermore, research is needed to explore the potential of this compound in other scientific research areas, such as bioimaging and organic synthesis.
Conclusion:
In conclusion, 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has shown significant potential in scientific research. This compound has been used in various applications, including drug discovery and development, bioimaging, and organic synthesis. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Although this compound has several advantages, it is essential to use appropriate safety measures when handling it. Future research is needed to explore its potential in various scientific research areas and to understand its mechanism of action fully.
Méthodes De Synthèse
The synthesis of 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-naphthol, benzyl chloride, and phenylglyoxal with potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the reaction is typically high, ranging from 70-90%.
Applications De Recherche Scientifique
5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, it has also been used in the development of fluorescent probes for bioimaging and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-7-15(8-3-1)19-20-18(23-21-19)13-22-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRYRJIDZQVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)







![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)